N-[3,5-bis(trifluoromethyl)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
N-[3,5-bis(trifluoromethyl)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms, and is substituted with multiple functional groups, including trifluoromethyl, methoxy, and carboxamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.
Introduction of Substituents: The trifluoromethyl groups can be introduced via electrophilic aromatic substitution using trifluoromethylating agents. The methoxy group can be added through nucleophilic substitution reactions, often using methanol or a methoxide ion.
Carboxamide Formation: The carboxamide group is typically introduced through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-bis(trifluoromethyl)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyridazine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Methoxide ion, amines.
Major Products
Oxidation: Conversion of methoxy to carbonyl groups.
Reduction: Formation of hydroxyl groups from carbonyl groups.
Substitution: Replacement of trifluoromethyl groups with nucleophiles.
Scientific Research Applications
N-[3,5-bis(trifluoromethyl)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules due to its reactive functional groups.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which N-[3,5-bis(trifluoromethyl)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide exerts its effects depends on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s functional groups allow it to form strong interactions, such as hydrogen bonds and hydrophobic interactions, with these targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst in various organic transformations.
2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[4-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide: Shares a similar core structure but differs in the nature and position of substituents.
Uniqueness
N-[3,5-bis(trifluoromethyl)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F6N3O3/c1-11-5-3-4-6-15(11)30-17(31)10-16(33-2)18(29-30)19(32)28-14-8-12(20(22,23)24)7-13(9-14)21(25,26)27/h3-10H,1-2H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBVCXGNAGBIBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F6N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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